L-alpha-Amino-1H-pyrrole-1-hexanoic acid

Vue d'ensemble

Description

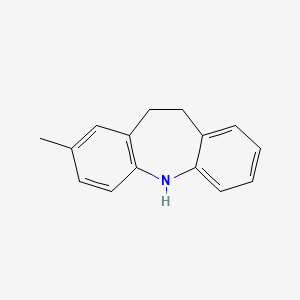

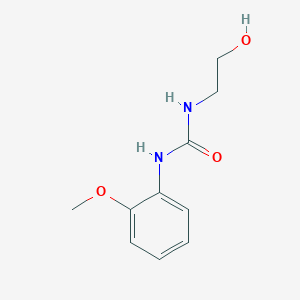

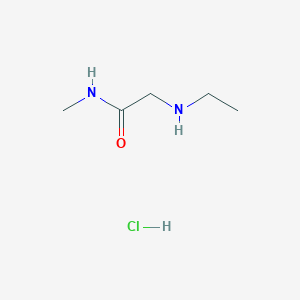

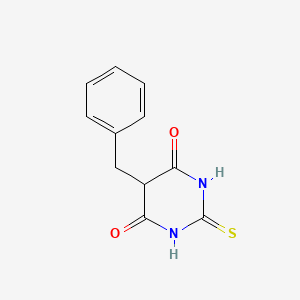

L-alpha-Amino-1H-pyrrole-1-hexanoic acid, also known as APHA , is an amino acid derivative . Its chemical formula is C10H16N2O2 . The molecule consists of 30 atoms , including 16 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . APHA is characterized by a pyrrole ring and an amino group attached to a hexanoic acid chain.

Applications De Recherche Scientifique

Transition-Metal-Free Synthesis

L-alpha-Amino-1H-pyrrole-1-hexanoic acid plays a role in the transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines. Liu et al. (2017) demonstrated an efficient protocol for synthesizing these compounds from readily available α-amino acids, showing broad functional group tolerance and forming new C-C and C-N bonds (Liu et al., 2017).

Fluorescent Protecting Group

Rasolonjatovo and Sarfati (1998) developed a fluorescent protecting group based on 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, a derivative of levulinic acid, for hydroxyl group protection. This group is applicable in a new DNA sequencing method and can be easily removed under mild conditions (Rasolonjatovo & Sarfati, 1998).

Preparation of Alpha-Deuterated Amino Acids

Feeney et al. (1990) utilized a method involving the pyridoxal/2H2O exchange reaction of alpha-CH of amino acids, including L-alpha-Amino-1H-pyrrole-1-hexanoic acid, for preparing alpha-deuterated amino acids. This method aids in the selective incorporation of these acids into proteins, useful for NMR spectroscopic studies (Feeney et al., 1990).

Protein Bound Lysine-Derived Pyrroles

Pellegrino et al. (2000) explored the formation of protein-bound lysine-derived galactosyl and glucosyl pyrroles. They identified specific compounds in enzymatic hydrolysates from heated model systems, providing insights into the Maillard reaction and advanced glycosylation end-products (Pellegrino, De Noni, & Cattaneo, 2000).

HPLC/UV Detection of Amino Acids

Gatti et al. (2010) discussed the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent for HPLC analysis of amino acids. This method allows for the separation and detection of amino acid derivatives, highlighting its analytical utility (Gatti, Gioia, Leoni, & Andreani, 2010).

Propriétés

IUPAC Name |

2-amino-6-pyrrol-1-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCPIDDKLUDCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-alpha-Amino-1H-pyrrole-1-hexanoic acid | |

CAS RN |

156539-32-1 | |

| Record name | L-alpha-Amino-1H-pyrrole-1-hexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)

![4-Methyl-5-oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B1652592.png)